
Z-L-Pyroglutamic acid dicyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-L-Pyroglutamic acid dicyclohexylammonium salt is a biochemical compound used in proteomics research . It has a molecular formula of C13H13NO5⋅C12H23N and a molecular weight of 444.57 . The compound appears as a white powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-1-[(benzyloxy)carbonyl]-5-oxo-2-pyrrolidinecarboxylic acid compound with N-cyclohexylcyclohexanamine (1:1) . The InChI code for the compound is 1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 .Physical And Chemical Properties Analysis
This compound has a melting point range of 198-204°C . It should be stored at temperatures between 0-8°C . The compound is sold as a white powder .科学的研究の応用
Z-L-Pyroglutamic acid dicyclohexylammonium salt has been studied for its potential applications in scientific research due to its ability to act as a chiral selector. Chiral selectors are compounds that can be used to separate enantiomers, which are molecules that are mirror images of each other. This compound has been used in the laboratory to separate enantiomers of various compounds, such as amino acids, peptides, and drugs. Additionally, this compound has been studied for its potential applications in drug development, as it can be used to separate active ingredients from inactive ingredients.
作用機序
The mechanism of action of Z-L-Pyroglutamic acid dicyclohexylammonium salt is not well understood. However, it is believed that the compound binds to the chiral center of the molecule that is being separated, which allows for the separation of the enantiomers. Additionally, it is believed that this compound may form hydrogen bonds with the molecule that is being separated, which further facilitates the separation of the enantiomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some effects on the body. In animal studies, this compound has been shown to reduce inflammation and improve blood glucose levels. Additionally, it has been shown to reduce the production of reactive oxygen species, which are compounds that can cause oxidative stress and damage to cells.
実験室実験の利点と制限
The use of Z-L-Pyroglutamic acid dicyclohexylammonium salt has several advantages for laboratory experiments. Firstly, it is relatively inexpensive and easy to obtain. Additionally, it is relatively easy to use and can be used to separate enantiomers quickly and efficiently. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, the compound is not very soluble in water, which can limit its effectiveness in some applications. Additionally, the compound may not be effective in separating certain types of enantiomers.
将来の方向性
There are several potential future directions for the use of Z-L-Pyroglutamic acid dicyclohexylammonium salt. Firstly, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in drug development. Additionally, further research is needed to explore the potential of this compound as a chiral selector for other types of enantiomers. Finally, further research is needed to explore the potential of this compound as a therapeutic agent.
合成法
The synthesis of Z-L-Pyroglutamic acid dicyclohexylammonium salt can be achieved through a two-step process. The first step involves the conversion of pyroglutamic acid to its N-benzyloxycarbonyl derivative. This is accomplished by reacting pyroglutamic acid with N-benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide. The second step involves the conversion of the N-benzyloxycarbonyl derivative to the desired this compound salt. This is accomplished by reacting the N-benzyloxycarbonyl derivative with dicyclohexylammonium chloride in the presence of a base, such as sodium hydroxide.
Safety and Hazards
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYZSRZSLSPSI-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

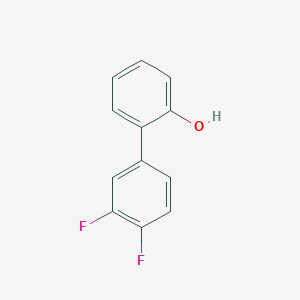
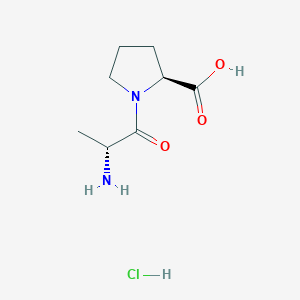
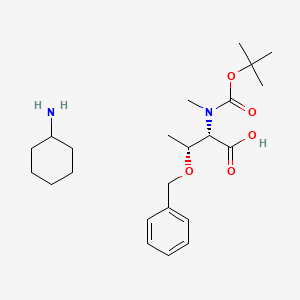
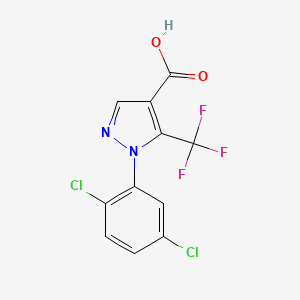
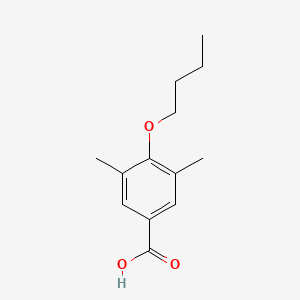
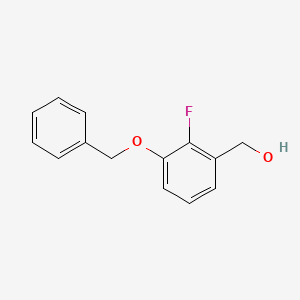
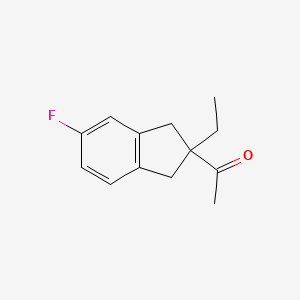






![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)